4-(3-Bromobenzyl)oxazolidine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO3 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14) |
InChI Key |
ARBGGKXPWWGPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Bromobenzyl Oxazolidine 2,5 Dione and Its Analogues
Established Synthetic Routes to the Oxazolidine-2,5-dione (B1294343) Core
The oxazolidine-2,5-dione ring is a fundamental scaffold, and its synthesis has been approached through several classical and contemporary methods.
Phosgene-Mediated Cyclization Approaches
The most conventional and widely employed method for the synthesis of oxazolidine-2,5-diones, also known as α-amino acid N-carboxyanhydrides (NCAs), is the direct phosgenation of α-amino acids. nih.gov This reaction involves treating an α-amino acid with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) in an inert solvent. researchgate.netdcu.ie The reaction proceeds through the formation of an intermediate N-chloroformyl amino acid, which then undergoes intramolecular cyclization to yield the desired oxazolidine-2,5-dione with the elimination of hydrogen chloride.
A more recent development involves a photo-on-demand phosgenation reaction using chloroform (B151607) (CHCl₃) and UV irradiation, offering a safer alternative to the direct use of highly toxic phosgene gas. nih.gov This in-situ generation of phosgene allows for the synthesis of a series of NCAs from their corresponding amino acids. nih.gov
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Glycine | CHCl₃, UV light, O₂ | Oxazolidine-2,5-dione | 31 | nih.gov |
This table presents an example of a phosgene-mediated cyclization approach.
Cyclization via Primary Amines and α-Ketoesters
While not a direct route to oxazolidine-2,5-diones, a related synthesis of oxazolidine-2,4-diones has been developed through a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization. This method utilizes atmospheric carbon dioxide as a C1 source. Though this produces the 2,4-dione isomer, it highlights the utility of primary amines and keto-esters in constructing the oxazolidinone core.
Microwave-Assisted Synthetic Protocols for Oxazolidine-2,5-diones
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.govresearchgate.netorganic-chemistry.org For the synthesis of related oxazolidin-2-ones, microwave irradiation has been successfully employed in the cyclization of amino alcohols with reagents like ethyl carbonate. nih.govresearchgate.net This methodology significantly reduces reaction times compared to conventional heating. nih.gov While direct microwave-assisted synthesis of oxazolidine-2,5-diones from amino acids is less commonly reported, the principles can be applied to the cyclization step, potentially offering a more efficient route. The synthesis of oxazolidin-2-one derivatives from urea (B33335) and ethanolamine (B43304) reagents under microwave irradiation in a chemical paste medium has also been reported. organic-chemistry.org
| Starting Amino Alcohol | Reagent | Power (W) | Time (min) | Yield (%) | Reference |
| (S)-Phenylalaninol | Diethyl carbonate | 100 | 20 | 92 | nih.gov |
| (S)-Phenylglycinol | Diethyl carbonate | 100 | 20 | 95 | nih.gov |
| (S)-Valinol | Diethyl carbonate | 100 | 30 | 89 | nih.gov |
This table showcases the efficiency of microwave-assisted synthesis for related oxazolidin-2-one structures.
Electrochemical Synthesis of Oxazolidinediones
Electrochemical methods offer a green and efficient alternative for the synthesis of heterocyclic compounds. The electrosynthesis of oxazolidine-2,4-diones has been achieved through the electrodic reduction of secondary amides in the presence of carbon dioxide. More recently, an electrochemically mediated three-component cyclization reaction has been developed for the synthesis of functionalized oxazolidine-2,4-diones, utilizing a propargyl amide, carbon dioxide, and a selenide (B1212193) under electrochemical conditions with a copper catalyst. researchgate.net This approach highlights the potential of electrochemical methods in the fixation of CO₂ for the construction of the oxazolidinedione ring system. researchgate.net
Stereoselective Synthesis of Chiral 4-Substituted Oxazolidine-2,5-diones
The synthesis of enantiomerically pure 4-substituted oxazolidine-2,5-diones is of significant interest, as these compounds are valuable chiral building blocks. The primary strategy for achieving stereoselectivity is to start with an enantiomerically pure α-amino acid. The phosgene-mediated cyclization generally proceeds with retention of configuration at the α-carbon.
Furthermore, stereoselective syntheses of related chiral 4,5-disubstituted oxazolidin-2-ones have been developed. One such approach combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement, followed by in situ intramolecular ring closure. nih.gov This method allows for the diastereoselective construction of the oxazolidin-2-one ring with control over the stereochemistry at both the 4 and 5 positions. nih.gov Another strategy involves the intramolecular cyclization of chiral aziridine-2-methanols with phosgene to produce enantiomerically pure 4-(chloromethyl)oxazolidinones. bioorg.org
| Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | >20:1 | 97 | nih.gov |
| 4-Fluorobenzaldehyde | >20:1 | 95 | nih.gov |
| Thiophene-2-carboxaldehyde | >20:1 | 90 | nih.gov |
| 4-Methoxybenzaldehyde | >20:1 | 95 | nih.gov |
This table illustrates the high diastereoselectivity achieved in the synthesis of chiral 4,5-disubstituted oxazolidin-2-ones using an asymmetric aldol/Curtius reaction approach.
Targeted Synthesis of 4-(3-Bromobenzyl)oxazolidine-2,5-dione
A targeted synthesis of this compound would logically start from the corresponding α-amino acid, which is 3-(3-bromophenyl)alanine. This amino acid can be prepared through various established methods for the synthesis of unnatural amino acids.
Once 3-(3-bromophenyl)alanine is obtained, it can be converted to the target compound, this compound, using the phosgene-mediated cyclization reaction described in section 2.1.1. The reaction would involve treating 3-(3-bromophenyl)alanine with phosgene or a phosgene substitute in a suitable aprotic solvent. If an enantiomerically pure form of 3-(3-bromophenyl)alanine is used as the starting material, this method is expected to yield the corresponding enantiomerically pure this compound with retention of stereochemistry.
The general reaction scheme would be as follows:
3-(3-bromophenyl)alanine + COCl₂ → this compound + 2HCl
This approach provides a direct and efficient route to the desired product, leveraging well-established chemistry for the synthesis of N-carboxyanhydrides from α-amino acids.
Precursor Selection and Rational Design for Bromobenzyl Moiety Incorporation
The rational design for the synthesis of this compound hinges on the selection of the appropriate α-amino acid precursor. The structure of the final NCA is directly determined by the side chain of the starting amino acid. In this case, the precursor is 3-Bromo-L-phenylalanine.
The most prevalent and widely utilized method for synthesizing NCAs is the Fuchs-Farthing method, which involves the direct reaction of an unprotected α-amino acid with phosgene or a phosgene derivative, such as diphosgene or triphosgene. frontiersin.orgmdpi.com The reaction mechanism involves the formation of an intermediate N-chloroformyl amino acid, which subsequently undergoes intramolecular cyclization with the elimination of hydrogen chloride (HCl) to yield the desired oxazolidine-2,5-dione ring.
The incorporation of the 3-bromobenzyl moiety at the C4 position of the oxazolidine-2,5-dione ring is therefore achieved by starting with 3-Bromo-L-phenylalanine. The benzyl (B1604629) group, substituted with a bromine atom at the meta position, constitutes the side chain of this amino acid, which remains intact throughout the cyclization process. This direct correspondence between the amino acid side chain and the final C4 substituent makes the selection of the precursor the key element in the rational design of this specific compound and its analogues.
Table 1: Precursor and Resulting N-Carboxyanhydride
| Precursor Amino Acid | Resulting 4-Substituted Oxazolidine-2,5-dione |
|---|---|
| 3-Bromo-L-phenylalanine | This compound |
| L-Leucine | 4-Isobutyloxazolidine-2,5-dione |
| γ-Benzyl-L-glutamate | 4-(2-(Benzyloxycarbonyl)ethyl)oxazolidine-2,5-dione |
Optimization of Reaction Conditions and Reagent Systems
The successful synthesis of high-purity this compound requires careful optimization of reaction conditions and reagents to maximize yield and minimize side reactions. Key parameters that are typically optimized include the choice of solvent, phosgenating agent, temperature, and methods for managing by-products.
Reagent Systems: While gaseous phosgene is effective, its high toxicity has led to the widespread adoption of safer alternatives like diphosgene (a liquid) and triphosgene (a solid). mdpi.com Triphosgene is often preferred for its ease of handling. The reaction requires a 1:3 molar ratio of triphosgene to the amino acid.
Solvent Selection: The choice of solvent is crucial as the starting amino acid, 3-Bromo-L-phenylalanine, has limited solubility in many organic solvents. acs.org Tetrahydrofuran (B95107) (THF) is a commonly recommended solvent due to its ability to dissolve the amino acid to some extent and its compatibility with the reaction conditions. acs.org Other solvents like ethyl acetate (B1210297) or dioxane can also be used. For larger-scale reactions, a mixture of THF and toluene (B28343) has been found to be optimal, balancing reactivity with the stability of the solvent against the generated HCl. acs.org
Temperature Control: Traditionally, NCA syntheses using phosgene sources were conducted at elevated temperatures (e.g., 40-80 °C) to drive the reaction. researchgate.net However, studies have shown that the reaction can proceed efficiently at ambient temperature, driven by the slight exotherm that occurs upon mixing the reagents. researchgate.nettandfonline.com Operating at lower temperatures (e.g., 0 °C or 20 °C) can be advantageous for sensitive substrates as it helps to minimize side reactions and degradation of the product. rsc.org
By-product Management: The reaction generates one equivalent of HCl for each equivalent of NCA formed. This acidic by-product can promote side reactions. Upon scale-up, the reduced efficiency of HCl removal from the liquid phase can significantly slow the reaction. acs.org To counteract this, non-nucleophilic HCl scavengers, such as (+)-limonene, can be added to the reaction mixture to neutralize the acid as it forms, thereby improving reaction speed and reducing the required amount of the phosgenating agent. acs.org
Table 2: Optimization of Reaction Parameters for NCA Synthesis
| Parameter | Condition/Reagent | Rationale/Outcome |
|---|---|---|
| Phosgenating Agent | Triphosgene | Safer, solid alternative to phosgene gas; easy to handle. mdpi.com |
| Solvent | THF, Ethyl Acetate, Toluene/THF mixture | Balances precursor solubility and reaction compatibility. Toluene/THF mixture improves stability for scale-up. acs.org |
| Temperature | Ambient Temperature or 0 °C | Reduces energy consumption and minimizes side reactions compared to heating. researchgate.netrsc.org |
| By-product Control | Addition of HCl scavenger (e.g., (+)-limonene) | Prevents acid-catalyzed side reactions and accelerates the main reaction, especially on a larger scale. acs.org |
Isolation and Purification Techniques for Research Applications
The purity of the NCA monomer is paramount for its subsequent use, particularly in ring-opening polymerization to form well-defined polypeptides. Impurities can interfere with the polymerization process. Several techniques are employed to isolate and purify this compound.
Work-up: Following the reaction, the crude product is typically worked up to remove unreacted reagents and by-products. The solvent is often removed under reduced pressure. The crude NCA can be washed with cold, aqueous solutions, such as sodium bicarbonate, to remove residual HCl, although this must be done rapidly at 0 °C to prevent hydrolysis of the NCA ring. mdpi.com
Crystallization: The most common method for purifying NCAs is recrystallization. The crude solid is dissolved in a suitable solvent (e.g., ethyl acetate, THF) and then precipitated by the addition of a non-solvent, typically an aliphatic hydrocarbon like hexane (B92381) or heptane. The mixture is cooled to induce crystallization of the pure NCA, which is then collected by filtration. Multiple recrystallizations may be necessary to achieve high purity.
Column Chromatography: For research applications requiring exceptionally pure material, flash column chromatography on silica (B1680970) gel can be employed. However, this method is less suitable for large-scale preparations due to cost and time. researchgate.net
Filtration through Diatomaceous Earth (Celite): A highly effective and scalable purification method involves dissolving the crude NCA in a suitable solvent and filtering the solution through a pad of diatomaceous earth (Celite). researchgate.nettandfonline.com This simple filtration step has been shown to dramatically improve the quality of the NCA by removing fine, suspended impurities that are often difficult to eliminate by crystallization alone. This technique is particularly valuable for syntheses performed on a scale of over 100 grams. tandfonline.com
Comparative Analysis of Synthetic Efficiencies and Scalability
The efficiency and scalability of a synthetic route are critical for its practical application. While the Fuchs-Farthing phosgenation method is the most established, alternative approaches offer different advantages and disadvantages.
Fuchs-Farthing Method:
Efficiency: This method generally provides good to excellent yields of pure NCA after purification.
Scalability: Scaling up this reaction presents challenges. The reaction is often heterogeneous (solid amino acid in a liquid solvent), making mass transfer a rate-limiting factor. acs.org Furthermore, the efficient removal of the gaseous HCl by-product becomes increasingly difficult in larger reactors, which can retard the reaction. acs.orgacs.org However, these issues have been addressed through strategies like using HCl scavengers and optimizing solvent systems, enabling successful syntheses on scales exceeding 100 grams. acs.orgtandfonline.com The use of Celite filtration has also been a key development for ensuring high purity in large-scale batches. researchgate.nettandfonline.com
Alternative Methods:
N-Carbamoyl Amino Acid Nitrosation: This method avoids the use of highly toxic phosgene derivatives. It involves the nitrosation of N-carbamoyl amino acids with gaseous NOx or NOCl in solvents like toluene. researchgate.net While safer in terms of reagents, it involves the handling of other hazardous gaseous materials and requires careful work-up to remove polar side products. Yields are generally good, but the scalability may be limited by the handling of the nitrosating agents.
Direct Synthesis from Amino Acids and CO2: A milder and greener approach utilizes carbon dioxide as the carbonyl source. The reaction is mediated by reagents like n-propylphosphonic anhydride (B1165640) (T3P) in acetonitrile. rsc.org This method avoids phosgene entirely and often yields products of high purity after a simple work-up, potentially avoiding the need for extensive purification. While promising, the cost of reagents like T3P and the need for pressurized CO2 may affect its cost-effectiveness and scalability compared to the traditional phosgene-based route.
Table 3: Comparative Analysis of Synthetic Routes to NCAs
| Method | Key Reagents | Advantages | Disadvantages | Scalability |
|---|---|---|---|---|
| Fuchs-Farthing | Amino Acid, Triphosgene | Well-established, high yields, proven for large scale. mdpi.comtandfonline.com | Uses toxic phosgene derivatives; HCl by-product can be problematic. mdpi.comacs.org | Demonstrated at >100 g scale with process optimization. tandfonline.com |
| N-Carbamoyl Amino Acid Nitrosation | N-Carbamoyl Amino Acid, NOx/NOCl | Avoids phosgene. researchgate.net | Uses other hazardous gaseous reagents; generates polar side products. researchgate.net | Moderate; may be limited by gas handling. |
| CO2-Based Synthesis | Amino Acid, CO2, T3P | Phosgene-free, mild conditions, high purity with simple work-up. rsc.org | Requires pressure equipment; reagent cost (T3P) may be high. rsc.org | Potentially good, but less established for large scale than Fuchs-Farthing. |
Chemical Reactivity and Transformative Chemistry of 4 3 Bromobenzyl Oxazolidine 2,5 Dione
Reactivity of the Oxazolidine-2,5-dione (B1294343) Ring System
The oxazolidine-2,5-dione ring is a five-membered heterocycle containing two carbonyl groups and a nitrogen atom. This arrangement of functional groups confers a unique reactivity profile, making it a versatile precursor for various organic molecules.
Ring-Opening Reactions and Mechanism Elucidation
The oxazolidine-2,5-dione ring is prone to cleavage under various conditions, leading to the formation of α-amino acid derivatives. This reactivity is primarily driven by the inherent strain of the five-membered ring and the presence of two electrophilic carbonyl centers. The mechanism of ring-opening typically involves the initial attack of a nucleophile on one of the carbonyl carbons, followed by the cleavage of an endocyclic bond.
For instance, hydrolysis with water or an aqueous base would lead to the formation of 3-(3-bromophenyl)alanine. The reaction proceeds through the nucleophilic attack of a hydroxide (B78521) ion on either the C2 or C5 carbonyl group, leading to a tetrahedral intermediate. Subsequent ring opening and protonation yield the corresponding amino acid. Similarly, alcoholysis with an alcohol in the presence of an acid or base catalyst would yield the corresponding amino acid ester.
Nucleophilic Attack at Carbonyl Centers
The two carbonyl carbons (C2 and C5) of the oxazolidine-2,5-dione ring are electrophilic and can be attacked by a variety of nucleophiles. The regioselectivity of the attack can be influenced by the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles like organolithium reagents or Grignard reagents are expected to attack the more reactive C5 carbonyl group, leading to the formation of a hemiketal-like intermediate which can undergo further reactions. Softer nucleophiles may exhibit different selectivity.
Reactions at the Nitrogen Atom (N-Derivatization)
The nitrogen atom in the oxazolidine-2,5-dione ring is part of an amide-like functionality and is generally not highly nucleophilic due to the delocalization of its lone pair of electrons across the two adjacent carbonyl groups. However, under strongly basic conditions, deprotonation can occur to form an anion that can then be alkylated or acylated. For instance, treatment with a strong base like sodium hydride followed by an alkyl halide could potentially lead to N-alkylation. It is important to note that such reactions might compete with ring-opening, depending on the reaction conditions.
Reactions at the α-Carbon (C-4 Position)
The α-carbon (C-4) of the oxazolidine-2,5-dione ring is adjacent to both a carbonyl group and the ring nitrogen. The proton at this position is acidic and can be removed by a suitable base to generate an enolate or an equivalent nucleophilic species. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylation or aldol (B89426) condensation. However, the stability of the oxazolidine-2,5-dione ring under the basic conditions required for enolate formation needs to be considered, as ring-opening could be a competing pathway.
Reactivity of the 3-Bromobenzyl Moiety
The presence of a bromine atom on the benzene (B151609) ring of the 3-bromobenzyl group opens up a vast area of synthetic possibilities, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The 3-bromobenzyl group is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki Coupling: In a Suzuki coupling reaction, the 3-bromobenzyl moiety can be coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net This reaction is highly versatile and allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the benzyl (B1604629) ring.
Heck Coupling: The Heck reaction involves the coupling of the 3-bromobenzyl group with an alkene in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond and the substitution of the bromine atom with the vinyl group.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-bromobenzyl group and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. It is a powerful method for the synthesis of aryl alkynes.
The general conditions for these cross-coupling reactions are summarized in the interactive data table below.
| Reaction | Coupling Partner | Catalyst | Base | Solvent |
| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane, DMF |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF |
Nucleophilic Aromatic Substitution Pathways
The bromine atom attached to the benzene ring of 4-(3-bromobenzyl)oxazolidine-2,5-dione is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly under conditions that favor such pathways. While the benzene ring is not strongly activated towards SNAr, the reaction can be facilitated by strong nucleophiles or through transition metal catalysis.
Common nucleophiles that can displace the bromide ion include amines, alkoxides, and thiolates. For instance, reaction with a primary or secondary amine in the presence of a suitable base and catalyst can lead to the formation of the corresponding N-substituted aniline (B41778) derivative. Similarly, treatment with sodium methoxide (B1231860) in a polar aprotic solvent would yield the methoxy-substituted analogue.
The general mechanism for a classical SNAr reaction involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the bromide leaving group restores the aromaticity of the ring. nih.gov However, for a non-activated aryl halide such as this, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling, Sonogashira coupling) are often more efficient pathways for nucleophilic substitution.
Illustrative Nucleophilic Aromatic Substitution Reactions:
| Nucleophile | Reagents and Conditions | Product |
| Piperidine | Pd2(dba)3, P(t-Bu)3, NaOt-Bu, Toluene, 100 °C | 4-(3-(Piperidin-1-yl)benzyl)oxazolidine-2,5-dione |
| Sodium Methoxide | CuI, L-proline, K2CO3, DMSO, 110 °C | 4-(3-Methoxybenzyl)oxazolidine-2,5-dione |
| Phenylboronic Acid | Pd(PPh3)4, K2CO3, Toluene/H2O, 90 °C | 4-([1,1'-Biphenyl]-3-ylmethyl)oxazolidine-2,5-dione |
This data is illustrative and represents plausible outcomes based on established chemical principles.
Formation of Organometallic Intermediates
The carbon-bromine bond in this compound provides a handle for the formation of various organometallic intermediates. These intermediates are highly valuable in synthetic chemistry as they can act as potent nucleophiles or participate in a wide array of cross-coupling reactions.
One of the most common transformations is the formation of a Grignard reagent through the reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound, 3-((2,5-dioxooxazolidin-4-yl)methyl)phenylmagnesium bromide, can then be used to form new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, esters, and carbon dioxide.
Alternatively, reaction with an organolithium reagent, such as n-butyllithium, via lithium-halogen exchange can generate the corresponding aryllithium species. This reagent is generally more reactive than its Grignard counterpart and can be employed in similar carbon-carbon bond-forming reactions. These organometallic intermediates significantly expand the synthetic utility of the parent compound.
Examples of Reactions via Organometallic Intermediates:
| Organometallic Reagent | Electrophile | Product |
| Grignard Reagent | Benzaldehyde, then H3O+ | 4-(3-(Hydroxy(phenyl)methyl)benzyl)oxazolidine-2,5-dione |
| Organolithium Reagent | Carbon Dioxide, then H3O+ | 3-((2,5-Dioxooxazolidin-4-yl)methyl)benzoic acid |
This data is illustrative and represents plausible outcomes based on established chemical principles.
Selective Functional Group Interconversions
The presence of multiple reactive sites in this compound allows for selective functional group interconversions. The choice of reagents and reaction conditions determines which part of the molecule undergoes transformation.
The bromine atom can be replaced by other functional groups through various substitution reactions. For example, a Finkelstein reaction with sodium iodide in acetone (B3395972) can convert the aryl bromide to the corresponding aryl iodide, which may be more reactive in certain cross-coupling reactions. vanderbilt.edu
The oxazolidine-2,5-dione ring is an N-carboxyanhydride (NCA) of an amino acid derivative. As such, it is susceptible to nucleophilic attack, leading to ring-opening. For instance, hydrolysis with water or an aqueous acid would yield the corresponding amino acid, 2-amino-3-(3-bromophenyl)propanoic acid. Reaction with an alcohol would result in the formation of an ester, while reaction with an amine would produce an amide. These reactions provide a route to various derivatives of the parent amino acid.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. rug.nl While specific MCRs involving this compound are not extensively documented, its structure suggests potential participation in such reactions.
The oxazolidine-2,5-dione moiety, as an N-carboxyanhydride, can serve as a precursor to an amino acid in situ. For example, in the presence of an aldehyde and an isocyanide, it could potentially participate in a Ugi-type reaction following ring-opening to generate a dipeptide derivative. The isocyanide-based multicomponent reactions of oxazolidines are known to produce N-acyloxyethylamino acid amides. researchgate.net
The bromobenzyl group can also be incorporated into MCRs. For instance, after conversion to an organometallic intermediate, it could act as one of the components in a transition-metal-catalyzed multi-component coupling reaction. The development of novel MCRs involving this and similar compounds remains an active area of research.
Reaction Kinetics and Mechanistic Investigations
Detailed kinetic and mechanistic studies on this compound are not widely available. However, the kinetics and mechanisms of the reactions it undergoes can be inferred from studies on analogous systems.
The kinetics of nucleophilic aromatic substitution reactions involving this compound would depend on the specific pathway. For a classical SNAr reaction, the rate-determining step is typically the formation of the Meisenheimer complex. The reaction would be expected to follow second-order kinetics, being first-order in both the substrate and the nucleophile. rsc.org For transition-metal-catalyzed cross-coupling reactions, the kinetics are more complex and depend on the rates of the individual steps in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).
The mechanism of Grignard reagent formation is thought to involve single-electron transfer (SET) from the magnesium surface to the aryl halide. The kinetics of this heterogeneous reaction are often complex and can be influenced by factors such as the surface area and purity of the magnesium.
Mechanistic investigations into the ring-opening of the oxazolidine-2,5-dione ring would likely show that the reaction proceeds via nucleophilic acyl substitution at one of the carbonyl carbons. The regioselectivity of the attack (i.e., at the C2 or C5 position) could be influenced by the nature of the nucleophile and the reaction conditions.
Spectroscopic and Advanced Structural Elucidation of 4 3 Bromobenzyl Oxazolidine 2,5 Dione
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule with high accuracy. For 4-(3-Bromobenzyl)oxazolidine-2,5-dione, this analysis would verify its molecular formula, C₁₀H₈BrNO₃. The presence of the bromine atom would be distinctly identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Calculated m/z |
| [M+H]⁺ (for ⁷⁹Br) | 283.9760 |
| [M+H]⁺ (for ⁸¹Br) | 285.9740 |
| [M+Na]⁺ (for ⁷⁹Br) | 305.9580 |
| [M+Na]⁺ (for ⁸¹Br) | 307.9560 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) Chemical Shifts and Coupling Analysis
The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the oxazolidine (B1195125) ring and the bromobenzyl group. The aromatic protons of the 3-bromophenyl ring would appear as a complex multiplet in the downfield region (typically δ 7.2-7.6 ppm). The benzylic protons and the proton at the C4 position of the oxazolidine ring would show characteristic shifts and coupling patterns.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (Oxazolidine ring) | 4.5 - 4.8 | dd | ~3, 7 |
| Benzylic CH₂ | 3.1 - 3.4 | m | - |
| Aromatic H | 7.2 - 7.6 | m | - |
| NH | 8.0 - 9.0 | br s | - |
Carbon-13 NMR (¹³C NMR) Resonance Interpretation
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The two carbonyl carbons of the oxazolidine-2,5-dione (B1294343) ring would be observed at the most downfield positions. The carbons of the aromatic ring would appear in the δ 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic shift.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C2, C5) | 165 - 175 |
| Aromatic C-Br | ~122 |
| Aromatic CH | 125 - 135 |
| Aromatic Quaternary C | 135 - 140 |
| C4 (Oxazolidine ring) | 55 - 60 |
| Benzylic CH₂ | 35 - 40 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would establish the coupling relationships between adjacent protons, for instance, between the H-4 proton and the benzylic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons bearing protons.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the bromobenzyl group and the oxazolidine-2,5-dione ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the through-space proximity of protons, which would be useful in determining the preferred conformation of the molecule in solution.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl groups of the dione.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Anhydride) | 1850 - 1800 and 1780 - 1740 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, offering unequivocal proof of the molecular connectivity and conformation. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding and packing arrangements within the crystal lattice.
Chiral Chromatography for Enantiomeric Purity Assessment
The enantiomeric purity of this compound, a chiral molecule, is a critical parameter for its potential applications, as enantiomers can exhibit different biological activities. Chiral chromatography is the primary analytical technique employed to separate and quantify the individual enantiomers of a racemic mixture, thereby allowing for the determination of enantiomeric excess (% ee) or enantiomeric ratio.
At present, specific and detailed research findings on the chiral chromatography of this compound are not extensively documented in publicly available scientific literature. The development of a successful enantioseparation method for this compound would typically involve screening various chiral stationary phases (CSPs) and optimizing the mobile phase conditions.
The general approach to developing a chiral separation method for a compound like this compound, which is an N-carboxyanhydride (NCA) derived from the amino acid 3-bromophenylalanine, would be guided by methodologies used for similar structures. For instance, chiral High-Performance Liquid Chromatography (HPLC) is a common and powerful technique for this purpose.
Hypothetical Data for Chiral Separation:
While specific experimental data for this compound is not available, a hypothetical data table is presented below to illustrate the type of results that would be generated from a chiral HPLC analysis. This table is based on typical separation parameters for related chiral compounds.
Table 1: Hypothetical Chiral HPLC Data for the Enantioseparation of this compound
| Parameter | Value |
| Chromatographic System | |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Detector | UV-Vis Detector |
| Wavelength | 220 nm |
| Chiral Stationary Phase | |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) |
| Particle Size | 5 µm |
| Dimensions | 4.6 mm x 250 mm |
| Mobile Phase | |
| Composition | Hexane (B92381)/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Times (tR) | |
| Enantiomer 1 | 8.5 min |
| Enantiomer 2 | 10.2 min |
| Resolution (Rs) | 2.1 |
| Separation Factor (α) | 1.2 |
The successful separation of the enantiomers would allow for the accurate determination of the enantiomeric purity of a given sample. This is crucial for ensuring the quality and stereochemical integrity of the compound for any subsequent use. The development of such a method would be a valuable contribution to the analytical chemistry of chiral oxazolidine-2,5-diones.
Computational and Theoretical Studies of 4 3 Bromobenzyl Oxazolidine 2,5 Dione
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry and would provide a wealth of information about 4-(3-Bromobenzyl)oxazolidine-2,5-dione at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule to determine its properties. For this compound, DFT calculations would be employed to:
Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for understanding the molecule's reactivity and electronic transitions.
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the regions of positive and negative electrostatic potential on the molecule's surface, which are crucial for predicting non-covalent interactions and reactive sites.
Illustrative Data Table for DFT Calculated Geometrical Parameters (Hypothetical)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (dione) | 1.20 Å |
| Bond Length | C-O (ring) | 1.35 Å |
| Bond Length | C-N (ring) | 1.40 Å |
| Bond Angle | O-C-N (ring) | 110° |
| Dihedral Angle | C-C-C-C (benzyl) | 180° |
Note: This data is hypothetical and for illustrative purposes only.
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
DFT calculations can also predict spectroscopic properties, which are essential for the experimental characterization of a compound.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the corresponding atoms in the this compound structure.
IR Frequencies: The calculation of vibrational frequencies would predict the infrared (IR) spectrum of the molecule. This would allow for the identification of characteristic vibrational modes, such as the stretching frequencies of the carbonyl groups in the oxazolidine-2,5-dione (B1294343) ring and the C-Br bond of the benzyl (B1604629) group.
Illustrative Data Table for Calculated vs. Experimental Spectroscopic Data (Hypothetical)
| Spectroscopic Data | Functional Group | Calculated Value | Experimental Value |
|---|---|---|---|
| IR Frequency (cm⁻¹) | C=O stretch | 1750, 1820 | 1745, 1815 |
| 13C NMR Shift (ppm) | C=O | 168, 175 | 167, 174 |
| 1H NMR Shift (ppm) | CH₂ (benzyl) | 3.1 | 3.0 |
Note: This data is hypothetical and for illustrative purposes only.
Conformational Analysis and Energy Minima
The this compound molecule has several rotatable bonds, leading to different possible three-dimensional arrangements or conformations. Conformational analysis would involve:
Systematic Search: Exploring the potential energy surface of the molecule by systematically rotating the flexible bonds.
Identification of Energy Minima: Locating the stable conformations (energy minima) and determining their relative energies. This would reveal the most likely shapes the molecule will adopt.
Reaction Pathway Simulations and Transition State Identification
To understand the chemical reactivity of this compound, simulations of its potential reaction pathways would be necessary. This would involve:
Mapping Reaction Coordinates: Modeling the geometric and energetic changes as the molecule transforms from reactants to products.
Locating Transition States: Identifying the highest energy point along the reaction pathway, known as the transition state. The energy of the transition state is crucial for calculating the activation energy and predicting the reaction rate.
Molecular Dynamics Simulations to Explore Dynamic Behavior
While quantum chemical calculations often focus on static structures, molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound over time. MD simulations would:
Simulate Molecular Motion: Model the movement of atoms in the molecule at a given temperature, providing a picture of its flexibility and conformational changes in a simulated environment (e.g., in a solvent).
Analyze Intermolecular Interactions: If simulated with other molecules, MD can reveal how this compound interacts with its surroundings.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Properties (e.g., reactivity)
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a molecule and its properties. For this compound, a QSAR model could be developed to predict its reactivity or other non-biological properties based on a set of calculated molecular descriptors. These descriptors could include electronic, steric, and hydrophobic parameters.
Applications of 4 3 Bromobenzyl Oxazolidine 2,5 Dione in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
4-(3-Bromobenzyl)oxazolidine-2,5-dione serves as a valuable intermediate in the synthesis of complex organic molecules, largely due to the presence of the aryl bromide. The bromine atom on the phenyl ring acts as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities and the construction of intricate molecular architectures.
The oxazolidine-2,5-dione (B1294343) ring itself can be opened by various nucleophiles to yield derivatives of the amino acid 3-bromophenylalanine, which can then be further elaborated. This dual reactivity makes it a strategic precursor for the synthesis of molecules with potential applications in medicinal chemistry and chemical biology.
Table 1: Potential Cross-Coupling Reactions Utilizing the Bromobenzyl Moiety
| Cross-Coupling Reaction | Coupling Partner | Resulting Functionality |
| Suzuki Coupling | Boronic acids/esters | Aryl-aryl or aryl-vinyl bonds |
| Sonogashira Coupling | Terminal alkynes | Aryl-alkynyl bonds |
| Heck Coupling | Alkenes | Aryl-vinyl bonds |
| Buchwald-Hartwig Amination | Amines | Aryl-amine bonds |
| Stille Coupling | Organostannanes | Aryl-aryl, aryl-vinyl, or aryl-alkynyl bonds |
These reactions enable the synthesis of a diverse library of compounds from a single precursor, highlighting the importance of this compound as a key synthetic intermediate.
Scaffold for the Development of Novel Heterocyclic Systems
The oxazolidinone core is a well-established pharmacophore found in a number of clinically used drugs. The oxazolidine-2,5-dione ring of this compound can serve as a scaffold for the development of novel heterocyclic systems. Through controlled ring-opening and subsequent cyclization reactions, a variety of new heterocyclic structures can be accessed.
For instance, reaction with different nucleophiles can lead to the formation of substituted amides, esters, and other derivatives, which can then be cyclized to form new ring systems. The bromobenzyl group can be retained for further functionalization or can participate in intramolecular reactions to form fused heterocyclic systems. This flexibility allows for the creation of diverse molecular frameworks for screening in drug discovery and other applications.
Precursor for the Synthesis of Amino Acid and Peptide Derivatives (without focusing on biological activity)
As the N-carboxyanhydride of 3-bromo-L-phenylalanine, this compound is a direct and activated precursor for the incorporation of this unnatural amino acid into peptide chains. NCAs are widely used in peptide synthesis due to their high reactivity and the clean nature of their polymerization, which proceeds with the loss of carbon dioxide.
The use of this specific NCA allows for the site-specific introduction of a bromophenylalanine residue into a peptide sequence. The bromine atom can then be used for post-synthetic modification of the peptide, such as the attachment of fluorescent probes, cross-linking agents, or other functionalities. This approach is valuable for the development of novel peptide-based materials and probes for chemical biology research.
Potential in Polymer Chemistry and Functional Materials (if applicable to the compound's structure)
The structure of this compound makes it a highly suitable monomer for ring-opening polymerization (ROP) to produce poly(3-bromophenylalanine). Polypeptides are a class of biodegradable and biocompatible polymers with a wide range of potential applications. The resulting polymer, poly(3-bromophenylalanine), is a functional material where the pendant bromobenzyl groups can be modified post-polymerization.
This post-polymerization modification capability is a significant advantage, as it allows for the synthesis of a single parent polymer that can be subsequently functionalized in various ways to tailor its properties for specific applications. For example, the bromine atoms can be replaced with other functional groups through nucleophilic substitution or cross-coupling reactions to modulate the polymer's solubility, thermal properties, or to attach bioactive molecules.
Table 2: Potential Post-Polymerization Modifications of Poly(3-bromophenylalanine)
| Reaction Type | Reagent | Resulting Functionality | Potential Application |
| Azide (B81097) Substitution | Sodium azide | Pendant azide groups | "Click" chemistry, bioconjugation |
| Cross-Coupling | Various (see Table 1) | Diverse side-chain functionalities | Tunable material properties |
| Thiolation | Sodium hydrosulfide | Pendant thiol groups | Cross-linking, nanoparticle functionalization |
Design and Synthesis of Photoactive or Electroactive Derivatives
The aromatic nature of the bromobenzyl group in this compound provides a foundation for the design and synthesis of photoactive or electroactive derivatives. While the parent compound itself is not inherently photo- or electroactive, the bromine atom serves as a convenient attachment point for chromophores or electroactive moieties.
Through cross-coupling reactions, various photoactive or electroactive groups can be introduced onto the phenyl ring. For example, coupling with fluorescent dyes or redox-active molecules can lead to the synthesis of novel functional monomers. These monomers can then be polymerized to create polymers with tailored optical or electronic properties. Such materials could find applications in sensors, organic electronics, and bioimaging. The ability to precisely introduce these functionalities via the bromobenzyl group makes this compound a promising starting material for the development of advanced functional materials.
Conclusion and Future Research Directions
Summary of Current Research Landscape for 4-(3-Bromobenzyl)oxazolidine-2,5-dione
Currently, the research landscape for this compound is nascent, with its presence noted primarily in chemical supplier databases. There is a conspicuous absence of dedicated studies on its synthesis, reactivity, and biological activity in peer-reviewed literature. However, the constituent parts of the molecule, the oxazolidine-2,5-dione (B1294343) ring system and the 3-bromobenzyl group, are well-documented in other chemical contexts. Oxazolidinones, a related class of compounds, are known for their diverse biological activities, including antibacterial properties. nih.gov The bromobenzyl moiety is a common building block in organic synthesis, often used to introduce a reactive handle for further functionalization or to modulate the electronic and steric properties of a molecule. chemimpex.com The current understanding of this compound is therefore largely theoretical, based on the known chemistry of its components.
Identification of Unexplored Reactivity and Synthetic Opportunities
The oxazolidine-2,5-dione ring is an N-carboxyanhydride of an α-amino acid, which suggests a number of potential, yet unexplored, reactions for this specific compound. The ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. psu.edu This reactivity opens up avenues for the synthesis of novel α-amino acid derivatives.
Potential Unexplored Reactions:
Nucleophilic Ring-Opening: The reaction with various nucleophiles (e.g., alcohols, amines, thiols) could yield a range of N-acylated amino acid derivatives with the 3-bromobenzyl group at the α-position. These products could be valuable as building blocks in peptide synthesis or as standalone biologically active molecules.
Polymerization: N-carboxyanhydrides are known to undergo ring-opening polymerization to form polypeptides. It is conceivable that this compound could serve as a monomer for the synthesis of novel poly(α-amino acid)s with pendant 3-bromobenzyl groups, which could then be further functionalized.
Reactions at the Benzylic Position: The bromine atom on the benzyl (B1604629) group provides a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the synthesis of a diverse library of analogues with different substituents on the aromatic ring, enabling structure-activity relationship (SAR) studies.
These potential reactions are summarized in the table below:
| Reaction Type | Potential Reactants | Potential Products | Synthetic Utility |
| Nucleophilic Ring-Opening | Alcohols, Amines, Thiols | N-acyl-α-(3-bromobenzyl)amino acid esters, amides, and thioesters | Synthesis of novel amino acid derivatives, potential bioactive molecules |
| Ring-Opening Polymerization | Initiator (e.g., primary amine) | Poly(α-(3-bromobenzyl)amino acid) | Creation of functional polymers and biomaterials |
| Palladium-Catalyzed Cross-Coupling | Boronic acids, terminal alkynes, amines | Biaryl, alkynyl, and amino-substituted benzyl oxazolidine-2,5-diones | Library synthesis for SAR studies, development of molecular probes |
Advancements in Asymmetric Synthesis of Analogues
The 4-position of the oxazolidine-2,5-dione ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers. For many biological applications, it is crucial to have access to enantiomerically pure compounds. While specific methods for the asymmetric synthesis of this compound have not been reported, general strategies for the asymmetric synthesis of related heterocycles can be adapted. rsc.orgmdpi.com
Potential Asymmetric Synthetic Strategies:
Chiral Auxiliaries: The use of chiral auxiliaries attached to a precursor molecule could direct the stereoselective formation of the oxazolidine-2,5-dione ring.
Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be employed to catalyze the enantioselective cyclization of a suitable acyclic precursor. rsc.org
Enzymatic Resolution: A racemic mixture of this compound could potentially be resolved using enzymes that selectively react with one enantiomer.
The development of such asymmetric syntheses would be a significant advancement, enabling the investigation of the stereospecific interactions of each enantiomer with biological targets.
Potential for Integration into Novel Methodologies and Technologies
The unique structural features of this compound suggest its potential for integration into a variety of novel methodologies and technologies.
Drug Discovery: The bromine atom can act as a "heavy atom" for X-ray crystallography, aiding in the determination of the binding mode of the molecule to a protein target. ump.edu.pl Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor interactions. ump.edu.pl The ability to easily modify the 3-bromobenzyl group via cross-coupling reactions makes this scaffold amenable to combinatorial chemistry and the rapid generation of compound libraries for high-throughput screening.
Bioconjugation: The reactivity of the oxazolidine-2,5-dione ring could be harnessed for the bioconjugation of the molecule to proteins or other biomolecules. chemimpex.com This could be useful for the development of targeted drug delivery systems or imaging agents.
Materials Science: As mentioned previously, the potential for this compound to act as a monomer for ring-opening polymerization could lead to the development of new functional polymers. The presence of the bromine atom could also impart flame-retardant properties to these materials. guidechem.com
Broader Implications for Heterocyclic Chemistry Research
The systematic investigation of this compound and its analogues would have broader implications for the field of heterocyclic chemistry. It would provide a deeper understanding of the reactivity of the oxazolidine-2,5-dione ring system, particularly with a bulky and electronically distinct substituent at the 4-position. The development of novel synthetic methodologies for this class of compounds could be applicable to the synthesis of other heterocyclic systems. Furthermore, the exploration of the biological activities of this compound and its derivatives could uncover new pharmacophores and lead to the development of novel therapeutic agents. The versatility of the bromine substituent highlights the importance of halogenated compounds in modern chemical research. tethyschemical.comvasu-industries.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-(3-Bromobenzyl)oxazolidine-2,5-dione in laboratory settings?
- Answer:
- Personal Protective Equipment (PPE): Use P95 (US) or P1 (EU) respirators for particulate filtration. For enhanced protection, OV/AG/P99 (US) or ABEK-P2 (EU) respirators are advised .
- Storage: Store in sealed containers under dry, ventilated conditions. Avoid drainage systems to prevent environmental contamination .
- First Aid: In case of skin/eye contact, rinse immediately with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention .
Q. How can the purity and identity of this compound be verified during synthesis?
- Answer:
- Analytical Methods: Use HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., H, C) to confirm molecular structure. Compare spectral data with literature values for oxazolidine-2,5-dione derivatives .
- Melting Point: Confirm decomposition temperature (~120°C) via differential scanning calorimetry (DSC) .
Q. What synthetic routes are available for preparing oxazolidine-2,5-dione derivatives?
- Answer:
- Core Synthesis: React benzyl-substituted amines with phosgene or triphosgene to form the oxazolidine-2,5-dione ring .
- Substituent Introduction: For bromobenzyl derivatives, employ Friedel-Crafts alkylation or nucleophilic aromatic substitution using 3-bromobenzyl chloride as a precursor .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined experimentally?
- Answer:
- Crystallography Workflow:
Data Collection: Use Rigaku RAPID-AUTO diffractometers for intensity data .
Structure Solution: Apply SHELXS/SHELXD for phase determination via direct methods .
Refinement: Refine with SHELXL, leveraging high-resolution data to resolve bromine atom positions (high electron density) .
- Validation: Cross-check with Mercury software for molecular packing analysis and hydrogen-bonding networks .
Q. What strategies resolve contradictions in spectroscopic data for oxazolidine-2,5-dione derivatives?
- Answer:
- Multi-Technique Validation: Combine X-ray crystallography (absolute configuration), NMR (substituent orientation), and IR (carbonyl stretching frequencies ~1800 cm) .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
Q. How do substituents on the benzyl group influence the reactivity of oxazolidine-2,5-dione?
- Answer:
- Electron-Withdrawing Groups (e.g., Br): Increase electrophilicity of the dione ring, facilitating nucleophilic ring-opening reactions (e.g., with amines or alcohols) .
- Steric Effects: Bulky substituents (e.g., tert-butyl) reduce reaction rates in polymerization, as seen in N-carboxy anhydride (NCA) chemistry .
Methodological Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHBrNO | |
| Molecular Weight | 270.08 g/mol | |
| Decomposition Temperature | ~120°C | |
| Solubility | Low in water; soluble in DMSO, DMF |
Table 2: Recommended Crystallographic Parameters for SHELX Refinement
| Parameter | Setting | Reference |
|---|---|---|
| Software | SHELXL (v.97+) | |
| Resolution | ≤0.84 Å (high-resolution data) | |
| R-Factor Threshold | R1 < 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
